molecular formula C9H7BrF2O2 B1420503 Ethyl 5-bromo-2,3-difluorobenzoate CAS No. 1187386-10-2

Ethyl 5-bromo-2,3-difluorobenzoate

Cat. No. B1420503
M. Wt: 265.05 g/mol
InChI Key: WGGFCFSFNZQGLL-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,3-difluorobenzoate is a chemical compound with the molecular formula C9H7BrF2O2 . It is used as an intermediate in the synthesis of various organic compounds. This compound was first synthesized by a group of researchers at the University of Cincinnati in 2011.


Synthesis Analysis

Ethyl 5-bromo-2,3-difluorobenzoate can be synthesized by reacting 5-bromo-2,3-difluorobenzoic acid with ethanol and a suitable acid catalyst. The resulting benzoate ester can be purified by recrystallization or chromatography.


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-2,3-difluorobenzoate is represented by the InChI code 1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 . This compound has a molecular weight of 265.05 Da .

Scientific Research Applications

Chemical Synthesis and Pharmacological Studies

Ethyl 5-bromo-2,3-difluorobenzoate has been utilized in chemical synthesis, particularly in the creation of various pharmacologically active derivatives. For instance, the synthesis of pharmacologically active benzo[b]thiophen derivatives involves converting ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into its 4-bromo-, 5-bromo-, and 4,5-dibromo-derivatives (Chapman, Clarke, Gore, & Sharma, 1971). These compounds have shown potential in preliminary pharmacological studies.

Drug Discovery and Synthesis of Novel Compounds

In the field of drug discovery, ethyl 5-bromo-2,3-difluorobenzoate plays a critical role in synthesizing novel compounds with potential therapeutic applications. A study by Shaikh and Varvounis (2014) introduced a new method for the one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans, using this compound as a starting point, showcasing its utility in creating new chemical entities for drug discovery (Shaikh & Varvounis, 2014).

Radical Scavenging and Antioxidant Properties

Research into nitrogen-containing bromophenols derived from marine red algae indicated that compounds structurally similar to ethyl 5-bromo-2,3-difluorobenzoate exhibit potent scavenging activity against radicals. These findings suggest that derivatives of ethyl 5-bromo-2,3-difluorobenzoate could have potential applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Applications in Organic Chemistry and Material Science

The compound's utility extends to organic chemistry and material science, where it's used in synthesizing various organic compounds with unique properties. For instance, Choi et al. (2009) prepared ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, demonstrating its potential applications in developing new materials and chemical entities (Choi, Seo, Son, & Lee, 2009).

properties

IUPAC Name

ethyl 5-bromo-2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGFCFSFNZQGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675233
Record name Ethyl 5-bromo-2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2,3-difluorobenzoate

CAS RN

1187386-10-2
Record name Ethyl 5-bromo-2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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